molecular formula C21H17ClN2O B11657599 N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No.: B11657599
M. Wt: 348.8 g/mol
InChI Key: GRTLJUPIKBGDKL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a compound that belongs to the class of dibenzazepine derivatives. This compound is structurally related to carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. The dibenzazepine core is a tricyclic structure that is significant in medicinal chemistry due to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves a multi-step process. One common method includes the following steps :

    N-Arylation: The initial step involves the N-arylation of an appropriate indole derivative.

    Acid-Catalyzed Rearrangement: This is followed by an acid-catalyzed rearrangement to form the dibenzazepine core.

    Addition of the Carboxamide Group: The final step involves the addition of the carboxamide group to the dibenzazepine core.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated and hydroxylated derivatives, which can have different pharmacological properties .

Scientific Research Applications

N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is not fully understood. it is believed to involve the inhibition of sodium channels, which reduces neuronal excitability. This mechanism is similar to that of carbamazepine, which is known to lower polysynaptic nerve response and inhibit post-tetanic potentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in different metabolic pathways and potentially reduced side effects compared to its analogs .

Properties

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C21H17ClN2O/c22-17-11-13-18(14-12-17)23-21(25)24-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)24/h1-8,11-14H,9-10H2,(H,23,25)

InChI Key

GRTLJUPIKBGDKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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